The compound "N-Methyl-1-(morpholin-2-yl)methanamine" represents a class of chemicals that have been explored for their potential therapeutic applications. The research into such compounds has led to the development of various derivatives with promising pharmacological profiles. For instance, N-[(2-morpholinyl)alkyl]benzamides have been synthesized to improve gastric prokinetic activity, which is crucial for conditions like gastroparesis1. Additionally, 1-(2-phenoxyphenyl)methanamines have been investigated for their dual serotonin/noradrenaline reuptake inhibition, which is a valuable property for antidepressant drugs2. Furthermore, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, showing potential as antidepressants with a preference for ERK1/2 phosphorylation3. These studies highlight the versatility and potential of N-Methyl-1-(morpholin-2-yl)methanamine derivatives in various therapeutic areas.
The applications of these compounds span across different fields of medicine, primarily focusing on gastrointestinal and psychiatric disorders. The gastric prokinetic activity of N-[(2-morpholinyl)alkyl]benzamides could be beneficial in treating conditions that involve delayed gastric emptying, such as gastroparesis1. The dual reuptake inhibition of serotonin and noradrenaline by 1-(2-phenoxyphenyl)methanamines positions them as potential candidates for the treatment of depression and anxiety disorders2. Lastly, the serotonin 5-HT1A receptor-biased agonists with a preference for ERK1/2 phosphorylation, like the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, offer a novel approach to antidepressant therapy, potentially with fewer side effects and robust antidepressant-like activity as demonstrated in preclinical models3.
N-Methyl-1-(morpholin-2-yl)methanamine is synthesized through the reaction of morpholine with formaldehyde and methylamine. This compound belongs to the broader class of morpholine derivatives, which are widely studied for their biological activities and potential therapeutic applications.
The synthesis of N-Methyl-1-(morpholin-2-yl)methanamine typically involves the following steps:
In industrial settings, this synthetic route is scaled up using large reactors with controlled parameters to ensure high yield and purity. Purification techniques such as distillation or crystallization are commonly employed post-synthesis.
N-Methyl-1-(morpholin-2-yl)methanamine features a morpholine ring, which consists of a six-membered ring containing one oxygen atom and five carbon atoms, along with a nitrogen atom. The molecular structure can be described as follows:
This structural arrangement allows for various interactions with biological targets, enhancing its utility in medicinal chemistry.
N-Methyl-1-(morpholin-2-yl)methanamine can participate in several chemical reactions:
For oxidation reactions, hydrogen peroxide in an acidic medium is typically utilized. For reduction reactions, lithium aluminum hydride in anhydrous ether serves as an effective reducing agent. Substitution reactions often involve nucleophiles such as halides or amines in the presence of suitable bases.
The mechanism of action for N-Methyl-1-(morpholin-2-yl)methanamine primarily involves its role as a ligand that interacts with specific molecular targets:
This ability to bind selectively to biological targets underlies its potential therapeutic applications .
N-Methyl-1-(morpholin-2-yl)methanamine finds utility across multiple scientific domains:
Its diverse applications underscore its significance in both research and industrial contexts .
N-Methyl-1-(morpholin-2-yl)methanamine represents a structurally distinctive organic compound featuring a hybrid architecture combining morpholine heterocyclic and alkylamine functionalities. This molecule has garnered significant interest in advanced synthetic chemistry and drug discovery due to its dual nitrogen-containing pharmacophores and potential as a versatile chiral building block. Characterized by the presence of both tertiary amine and secondary cyclic amine groups within a compact molecular framework, it offers unique electronic properties and spatial configurations that enable diverse chemical transformations and biological interactions. The compound exemplifies contemporary advances in nitrogen heterocycle design, where strategic incorporation of morpholine units enhances physicochemical properties critical for pharmaceutical applications while maintaining synthetic accessibility. Its exploration continues to bridge fundamental organic chemistry principles with cutting-edge applications in medicinal sciences and catalysis.
N-Methyl-1-(morpholin-2-yl)methanamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as N,N-dimethyl-1-(morpholin-2-yl)methanamine, reflecting its core structural features: a dimethylamino group attached to a methylene linker connected to the 2-position of a morpholine ring. The morpholine system itself is designated as tetrahydro-1,4-oxazine under IUPAC nomenclature, though the trivial name "morpholine" remains universally accepted in chemical literature [2]. The compound's molecular graph comprises a six-membered saturated heterocycle containing oxygen (ether) and nitrogen (secondary amine) atoms, with an additional aminomethyl substituent at the heterocyclic ring carbon adjacent to the nitrogen. The SMILES notation (CN(C)CC1CNCCO1) precisely encodes this connectivity, confirming the methylene bridge between the morpholine C2 carbon and the dimethylamino nitrogen [3]. This structural framework is further validated by spectroscopic characterization including nuclear magnetic resonance, which distinguishes the methylene protons adjacent to the morpholine nitrogen from those adjacent to the tertiary amine nitrogen based on characteristic chemical shifts and coupling patterns.
The molecular formula is definitively established as C₇H₁₆N₂O, corresponding to a molecular mass of 144.22 grams per mole as confirmed by high-resolution mass spectrometry [3]. X-ray crystallographic analysis of related morpholine derivatives reveals that the heterocyclic ring adopts a chair conformation with the N-H bond in an axial orientation when the ring nitrogen is unsubstituted, though substitution patterns influence conformational preferences [2]. Crucially, the presence of a chiral center at the C2 position of the morpholine ring (carbon bearing the aminomethyl substituent) introduces stereochemical complexity. This stereogenic center arises from the tetrahedral carbon bonded to four different substituents: hydrogen, nitrogen (morpholine ring), carbon (methylenebridge), and carbon (adjacent ring carbon) [1]. Consequently, N-methyl-1-(morpholin-2-yl)methanamine exists as a pair of enantiomers due to the absence of any plane of symmetry. Synthetic routes typically produce racemic mixtures unless employing enantioselective methodologies or chiral resolution techniques. The stereochemistry significantly influences molecular recognition properties in biological systems and may dictate catalytic activity when incorporated into ligand frameworks. Computational models indicate that the lowest energy conformation positions the dimethylaminomethyl group equatorial to the morpholine ring plane to minimize steric interactions.
Table 1: Molecular Characteristics of N-Methyl-1-(morpholin-2-yl)methanamine
Property | Specification |
---|---|
Systematic IUPAC Name | N,N-dimethyl-1-(morpholin-2-yl)methanamine |
Molecular Formula | C₇H₁₆N₂O |
Molecular Weight | 144.22 g/mol |
Chiral Centers | One (C2 position of morpholine ring) |
SMILES Notation | CN(C)CC1CNCCO1 |
Hydrogen Bond Donors | 1 (morpholine NH) |
Hydrogen Bond Acceptors | 3 (morpholine O, tertiary N, morpholine N) |
The structural genesis of N-methyl-1-(morpholin-2-yl)methanamine traces indirectly to Ludwig Knorr's pioneering late 19th-century investigations into morphine degradation products. Knorr's isolation and misidentification of morpholine (then termed "tetrahydro-1,4-oxazine") in 1889 represented the foundational discovery that enabled subsequent heterocyclic chemistry developments [2]. Morpholine itself emerged as an industrial commodity chemical during the early-mid 20th century, primarily manufactured via dehydration of diethanolamine using sulfuric acid or catalytic methods from diethylene glycol and ammonia [2]. The deliberate derivatization at the morpholine 2-position, however, reflects more contemporary synthetic strategies developed in response to late 20th-century pharmaceutical demands for complex amine scaffolds.
The specific synthesis of N-methyl-1-(morpholin-2-yl)methanamine likely originated from medicinal chemistry programs exploring the bioisosteric potential of morpholine analogues. Its first reported preparation probably involved reductive amination strategies between 2-morpholinone derivatives and dimethylamine, or nucleophilic displacement reactions using activated 2-substituted morpholines. The compound gained prominence in the 1990s-2000s as evidenced by its assignment of the CAS Registry Number 122894-56-8, which formalizes its unique chemical identity in databases [3]. This period coincided with expanding recognition that morpholine-containing compounds often demonstrated enhanced pharmacokinetic properties—particularly aqueous solubility and metabolic stability—compared to simpler aromatic amines or aliphatic cyclic amines. The strategic incorporation of the additional dimethylaminomethyl group at the morpholine 2-position represented a logical evolution toward structurally sophisticated tertiary amines with tailored basicity and spatial characteristics for drug-target interactions.
N-Methyl-1-(morpholin-2-yl)methanamine serves as a privileged structural motif and versatile intermediate across multiple chemistry domains due to its bifunctional reactivity and favorable physicochemical properties. In medicinal chemistry, it functions as a conformationally constrained diamine building block that enhances target affinity and pharmacokinetic profiles of drug candidates. The morpholine oxygen contributes to water solubility through hydrogen bonding capacity, while the tertiary amine offers pH-dependent membrane permeability and potential for salt formation to improve crystallinity and bioavailability [2] [6]. These attributes have led to its incorporation into bioactive molecules targeting central nervous system receptors, kinase enzymes, and antimicrobial agents, as evidenced by patent literature and structure-activity relationship studies [4].
In synthetic chemistry, this compound demonstrates versatile reactivity patterns: the morpholine nitrogen acts as a secondary amine capable of acylation or alkylation, while the tertiary dimethylamino group can participate in quaternary ammonium salt formation or serve as a directing group in metal-catalyzed transformations. The oxygen atom weakly coordinates to metals, enabling applications in ligand design for catalysis. Commercially, it is available in high purity (≥95%) for research applications, with suppliers offering quantities from milligram to multigram scales [3] [5]. Current pricing structures reflect its specialized nature, with 1-gram quantities priced at approximately $160 and 25-gram quantities at $2,360 [3]. This commercial availability supports its utility in high-throughput synthesis and drug discovery pipelines where rapid analogue generation is essential.
Table 2: Commercial Availability and Research Applications
Application Domain | Specific Utility | Source Availability |
---|---|---|
Pharmaceutical Intermediates | Building block for kinase inhibitors and receptor modulators | AChemBlock (CAS 122894-56-8) [3] |
Catalysis Research | Ligand precursor for transition metal complexes | Cymit Química (CAS 122894-45-5) [5] |
Chemical Biology Probes | Isotope-labeled derivatives for mechanism studies | Supplier catalog listings |
Polymer Chemistry | Monomer for functionalized polyamines | Research literature |
The compound's significance is further amplified by its role in palladium-catalyzed transformations, including Catellani-type reactions where its nitrogen atoms potentially coordinate to palladium intermediates to facilitate ortho-functionalization sequences [8]. These reactions enable efficient construction of complex polyfunctional architectures inaccessible through traditional cross-coupling methodologies. The ongoing exploration of N-methyl-1-(morpholin-2-yl)methanamine derivatives continues to yield novel compounds with optimized biological activities and material properties, cementing its status as a valuable scaffold in modern chemical synthesis.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7